

# Carbonic anhydrase inhibitor 18

## physicochemical properties

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### Compound of Interest

Compound Name: Carbonic anhydrase inhibitor 18

Cat. No.: B12384538

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## Carbonic Anhydrase Inhibitor 18: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Carbonic anhydrase inhibitor 18**, identified as the compound 1-(4-sulfamoylphenyl-ethyl)-2,4,6-triphenylpyridinium perchlorate, is a potent inhibitor of several human carbonic anhydrase (hCA) isoforms. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Certain isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and are associated with cancer progression and resistance to therapy. This makes them attractive targets for the development of novel anticancer agents. This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and relevant experimental methodologies for **carbonic anhydrase inhibitor 18** (C18).

### Physicochemical Properties

A summary of the known and predicted physicochemical properties of **Carbonic Anhydrase Inhibitor 18** is presented below.

Property	Value	Source
Chemical Name	1-(4-sulfamoylphenyl-ethyl)-2,4,6-triphenylpyridinium perchlorate	---
CAS Number	215998-88-2	[1]
Molecular Formula	C <sub>32</sub> H <sub>27</sub> ClN <sub>2</sub> O <sub>6</sub> S	[1]
Molecular Weight	615.09 g/mol	[1]
Appearance	Solid	[1]
Solubility	10 mM in DMSO	[1]
Predicted Water Solubility	0.000152 mg/mL	
Predicted logP	-1.3	
Predicted pKa (Strongest Acidic)	10.3	

Note: Predicted values are for the related compound 1-N-(4-SULFAMOYLPHENYL-ETHYL)-2,4,6-TRIMETHYLPYRIDINIUM and should be considered as estimations for C18.

## Biological Activity: Inhibition of Carbonic Anhydrase Isoforms

**Carbonic anhydrase inhibitor 18** has been evaluated for its inhibitory activity against several human carbonic anhydrase isoforms. The inhibition constants (K<sub>i</sub>) are summarized in the table below.

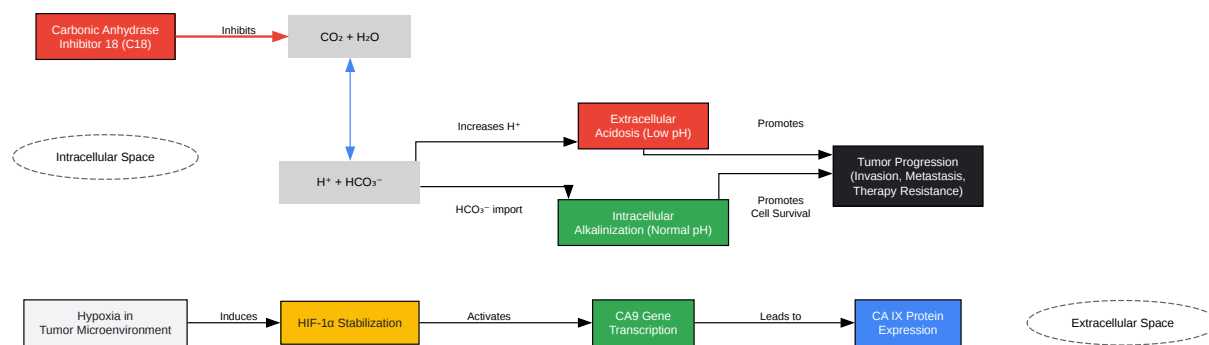
Isoform	Ki (nM)
hCA I	4000
hCA II	21
hCA IV	60
hCA IX	14
hCA XII	7.0

Data sourced from[1].

The data indicates that C18 is a potent inhibitor of hCA II, IX, and XII, with particularly strong activity against the tumor-associated isoform hCA XII. Its lower potency against the ubiquitous cytosolic isoform hCA I suggests a degree of selectivity.

## Signaling Pathway of Carbonic Anhydrase IX in Cancer

Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that plays a crucial role in the tumor microenvironment. Its expression is primarily induced by hypoxia (low oxygen levels), a common feature of solid tumors. The following diagram illustrates the key signaling pathway involving CA IX in cancer cells.



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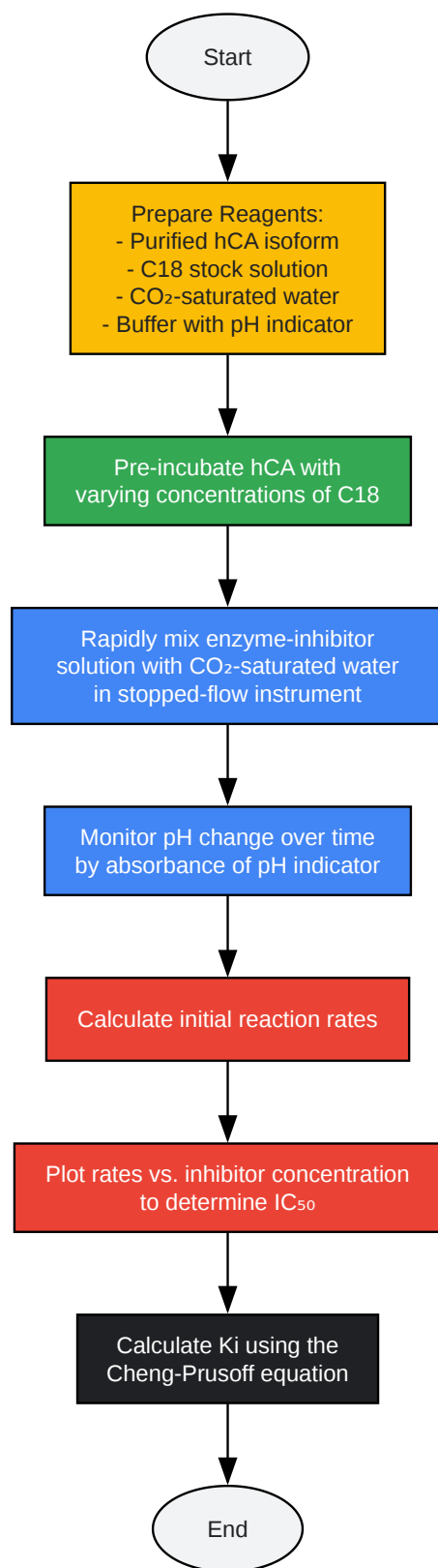
Caption: Signaling pathway of Carbonic Anhydrase IX (CA IX) in the tumor microenvironment and the point of inhibition by C18.

## Experimental Protocols

### Determination of Inhibition Constants ( $K_i$ ) by Stopped-Flow $\text{CO}_2$ Hydrase Assay

This method measures the inhibition of CA-catalyzed hydration of carbon dioxide.

Workflow Diagram:



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Caption: Workflow for the determination of  $K_i$  values using a stopped-flow  $\text{CO}_2$  hydrase assay.

## Methodology:

- Reagent Preparation:
  - Prepare a stock solution of the purified human carbonic anhydrase isoform in a suitable buffer (e.g., 10 mM HEPES, pH 7.5).
  - Prepare a stock solution of **Carbonic Anhydrase Inhibitor 18** in DMSO.
  - Prepare fresh CO<sub>2</sub>-saturated water by bubbling CO<sub>2</sub> gas through deionized water at 4°C.
  - Prepare a buffer solution containing a pH indicator (e.g., p-nitrophenol) at a concentration that gives a measurable absorbance change in the desired pH range.
- Enzyme-Inhibitor Incubation:
  - In a series of tubes, pre-incubate a fixed concentration of the hCA isoform with varying concentrations of C18 for a sufficient time to reach binding equilibrium. Include a control with no inhibitor.
- Stopped-Flow Measurement:
  - The enzyme-inhibitor solution is rapidly mixed with the CO<sub>2</sub>-saturated water in the stopped-flow spectrophotometer.
  - The hydration of CO<sub>2</sub> to carbonic acid causes a decrease in pH, which is monitored by the change in absorbance of the pH indicator over a short time course (milliseconds to seconds).
- Data Analysis:
  - The initial rates of the enzymatic reaction are determined from the slope of the absorbance change versus time.
  - The rates are plotted against the logarithm of the inhibitor concentration to obtain a dose-response curve.

- The  $IC_{50}$  value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined from this curve.
- The inhibition constant ( $K_i$ ) is then calculated from the  $IC_{50}$  value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [S]/K_m)$ , where  $[S]$  is the substrate ( $CO_2$ ) concentration and  $K_m$  is the Michaelis-Menten constant for the enzyme.

## Determination of Aqueous Solubility

A common method for determining the aqueous solubility of a compound is the shake-flask method.

Methodology:

- Sample Preparation:
  - An excess amount of solid **Carbonic Anhydrase Inhibitor 18** is added to a known volume of water or a relevant aqueous buffer in a sealed container.
- Equilibration:
  - The mixture is agitated (e.g., using a shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
- Phase Separation:
  - The suspension is allowed to stand, or is centrifuged/filtered, to separate the saturated solution from the excess solid.
- Quantification:
  - The concentration of C18 in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Solubility Calculation:

- The determined concentration represents the aqueous solubility of the compound at that specific temperature and pH.

## Determination of pKa

The pKa of the sulfonamide group can be determined by various methods, including potentiometric titration or UV-Vis spectrophotometry.

Methodology (Spectrophotometric pH Titration):

- Solution Preparation:
  - Prepare a stock solution of **Carbonic Anhydrase Inhibitor 18** in a suitable solvent (e.g., methanol or DMSO).
  - Prepare a series of buffer solutions with a range of known pH values.
- Measurement:
  - A small aliquot of the C18 stock solution is added to each buffer solution to achieve the same final concentration.
  - The UV-Vis absorbance spectrum of each solution is recorded.
- Data Analysis:
  - The absorbance at a wavelength where the protonated and deprotonated forms of the sulfonamide have different extinction coefficients is plotted against the pH of the buffer solutions.
  - The resulting titration curve is fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.

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## References

- 1. [go.drugbank.com](https://go.drugbank.com) [[go.drugbank.com](https://go.drugbank.com)]
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